

# Application Notes: Model Predictive Control (MPC) in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

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A Note on Terminology: The term "**Edmpc**" provided in the query does not correspond to a known scientific term or technology in the field of vaccine development. Based on the context of the request for detailed protocols and applications in bioprocessing, this document has been prepared on the topic of Model Predictive Control (MPC), a highly relevant advanced process control strategy in pharmaceutical and vaccine manufacturing.

# Introduction to Model Predictive Control in Bioprocessing

Model Predictive Control (MPC) is an advanced process control strategy that utilizes a dynamic model of a process to predict its future behavior.[1] Unlike traditional controllers (like PID controllers) that react to current errors, MPC optimizes control actions over a future horizon by solving an optimization problem at each control interval.[1] This predictive capability allows it to handle complex, multivariate processes with long delay times and interacting variables—characteristics that are ubiquitous in vaccine manufacturing.[1]

In the context of vaccine development and manufacturing, which involves sensitive and complex biological systems, MPC offers a framework for optimizing operations, ensuring consistent product quality, and improving process robustness.[2][3] Its implementation aligns with the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), which are strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]



# **Application in Upstream Processing (USP)**

Upstream processing in vaccine manufacturing, which includes cell culture and viral vector production, is a critical stage that determines the yield and quality of the final product. These processes are notoriously complex, nonlinear, and sensitive to small variations in environmental conditions.[1]

#### 1.1. Cell Culture and Viral Vector Production:

MPC is extensively applied to bioreactors for culturing mammalian cells (like CHO or HEK293 cells) or insect cells (like Sf9) used in modern vaccine production (e.g., for viral vector-based vaccines or recombinant protein subunit vaccines).[5][6][7][8]

- Objective: To maintain critical process parameters (CPPs) like pH, dissolved oxygen, temperature, and nutrient concentrations at optimal levels to maximize viable cell density (VCD), product titer, and ensure critical quality attributes (CQAs) of the product.[4]
- Mechanism: An MPC controller uses a model of the cell culture process to predict how
  changes in manipulated variables (e.g., feed rates of glucose and other nutrients, gas flow
  rates) will affect the state of the culture over time.[9] It then calculates the optimal sequence
  of adjustments to keep the culture on a desired trajectory, for instance, maximizing the
  integral of viable cell density or the final product concentration.

#### Benefits:

- Improved Titer and Yield: By maintaining optimal nutrient levels and minimizing the accumulation of inhibitory byproducts like lactate and ammonia, MPC can lead to significant increases in product yield.[10]
- Enhanced Process Robustness: MPC can anticipate and compensate for disturbances, such as variations in raw material quality or measurement noise, leading to more consistent batch-to-batch performance.[11]
- Optimized Feeding Strategies: MPC can determine the optimal feeding strategy for fedbatch or perfusion cultures, preventing both underfeeding (which limits growth) and overfeeding (which can lead to metabolic waste).[9]



#### 1.2. Perfusion Bioreactors:

In continuous or perfusion culture systems, where media is continuously added and harvested, maintaining a steady state is crucial. MPC is particularly well-suited for these systems.[3][12]

- Objective: To control biomass by manipulating the bleed rate, thereby maintaining a stable and productive cell culture over extended periods.[3][12]
- Mechanism: The MPC predicts future viable cell concentration and adjusts the perfusion and bleed flow rates to maintain a target cell density, compensating for process variations that would otherwise propagate downstream.[3]
- Benefits: Simulation studies have shown that MPC can significantly reduce variability in biomass and product concentration, stabilizing the process and preventing product losses that can range from 4.5% to 10% over a 30-day production period.[3][12]

# **Application in Downstream Processing (DSP)**

Downstream processing involves the purification of the target vaccine antigen or viral vector from the complex mixture of the bioreactor harvest. This stage is critical for ensuring the safety and efficacy of the final product.

#### 2.1. Chromatography:

Chromatography is a cornerstone of vaccine purification, used to separate the target product from host cell proteins, DNA, and other impurities.[13] While less documented than in USP, MPC holds significant potential for optimizing chromatography steps.

- Objective: To improve the separation efficiency, maximize product recovery, and ensure consistent purity across batches.
- Mechanism: MPC can be used to control parameters like the gradient slope in elution, flow rate, and column loading. By using a model that predicts the chromatographic separation, the controller can make real-time adjustments to optimize the trade-off between purity and yield. Mixed-mode chromatography, which offers unique selectivities, can particularly benefit from advanced control to manage its complex interactions.[14]



#### Benefits:

- Increased Purity and Yield: By optimizing elution profiles, MPC can improve the resolution between the target product and impurities, leading to higher purity and recovery.[15]
- Process Intensification: MPC can enable the move towards continuous downstream processes, such as periodic counter-current chromatography (PCC), by managing the complex column switching and loading operations.

# **Quantitative Data Summary**

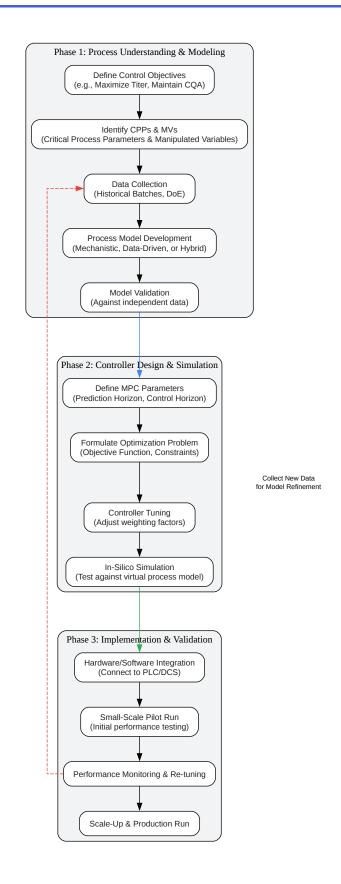
The implementation of Model Predictive Control has demonstrated tangible improvements in bioprocessing for biologics, which is directly applicable to vaccine manufacturing.



Application Area	Process/Platfor m	Metric	Improvement Achieved	Reference
Upstream Processing	Perfusion Hollow-Fiber Bioreactor (Hybridoma)	Antibody Yield	10% to 43% increase	[10]
Upstream Processing	Perfusion Hollow-Fiber Bioreactor (Hybridoma)	Process Variability	Up to 7-fold decrease in glucose & lactate variance	[10]
Upstream Processing	Fed-Batch Bioprocess (Generic)	Final Protein Production	>2% improvement compared to historical average	[9]
Upstream Processing	Continuous Biomanufacturin g (CHO cells)	pH Setpoint Tracking	Reached new setpoint in 15 mins vs. 35 mins for PID	[4]
Upstream Processing	Continuous Biomanufacturin g (CHO cells)	pH Step Change	5.5 times faster than PID controller	[4]
Upstream Processing	Perfusion Bioreactor (Simulation)	Product Loss Prevention	4.5% to 10% reduction in total product losses over 30 days	[3][12]

# Visualizations Logical Workflow for MPC System Development and Implementation





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Caption: Workflow for MPC development in vaccine manufacturing.



# Experimental Protocols: A Framework for MPC Implementation

This section provides a generalized, detailed protocol for implementing an MPC system for an upstream vaccine production process (e.g., viral vector production in a fed-batch bioreactor).

# **Objective**

To design and implement an MPC to control the glucose and glutamine concentrations in a CHO cell culture bioreactor to maximize the final viral vector titer.

# **Materials & Equipment**

- Bioreactor: 5L stirred-tank glass bioreactor with probes for pH, Dissolved Oxygen (DO), and temperature.
- Cell Line: Suspension CHO cell line for producing the target viral vector.
- Culture Media: Chemically defined basal and feed media.
- Analytical Equipment: Bio-profile analyzer (for glucose, glutamine, lactate, ammonia), instrument for quantifying viral titer (e.g., qPCR, ELISA).
- Control System: A Distributed Control System (DCS) or Supervisory Control and Data Acquisition (SCADA) system capable of interfacing with the bioreactor and executing custom control algorithms.
- Software: MATLAB with MPC Toolbox, Python with libraries like GEKKO, or a commercial software package (e.g., ABB's xPAT).

# **Phase 1: Process Characterization and Modeling**

- 1.1. Define Control Objectives and Variables:
- Controlled Variables (Outputs): Glucose concentration (setpoint: 2 g/L), Glutamine concentration (setpoint: 0.5 mM).



- Manipulated Variables (Inputs): Feed rate of concentrated glucose solution, Feed rate of concentrated glutamine solution.
- Disturbance Variables (Measured): Viable Cell Density (VCD), key byproduct concentrations (Lactate, Ammonia).

#### 1.2. Experimental Design for Data Collection:

- Perform a series of bioreactor runs (minimum 10-15 batches recommended for a robust data-driven model) to capture process dynamics.[1]
- Use a Design of Experiments (DoE) approach to systematically vary initial conditions and feed profiles to ensure the collected data is informative.
- Sample the bioreactor at high frequency (e.g., every 6-12 hours) and analyze for all relevant variables (VCD, viability, metabolites, product titer).

#### 1.3. Process Model Development:

- This is the most critical step. Choose a model structure. A hybrid approach is often effective.
  - Mechanistic Part (First-Principles): Develop mass balance equations for key components.
    - $d(VC_glc)/dt = F_inC$  glc feed q glcXvV
    - Where V is volume, C\_glc is glucose concentration, F\_in is feed rate, q\_glc is the specific consumption rate, and Xv is the viable cell mass.
  - Data-Driven Part (Machine Learning): Use the data from Step 1.2 to model the complex cellular metabolism.[9]
    - Use techniques like Partial Least Squares (PLS) or Recurrent Neural Networks (RNNs) to create a statistical model that predicts q\_glc and other specific consumption/production rates based on the current state of the bioreactor (e.g., VCD, metabolite concentrations).[1][16]

#### 1.4. Model Validation:



- Validate the developed model using a dataset that was not used for model training.
- Ensure the model can accurately predict the evolution of glucose and glutamine concentrations over a time horizon of at least 24-48 hours in response to changes in feed rates.

# Phase 2: MPC Controller Design and In-Silico Simulation

#### 2.1. Configure the MPC Controller:

- Sampling Interval (Ts): Set the interval at which the controller calculates new actions (e.g., 1 hour). This is often limited by measurement availability.
- Prediction Horizon (P): Define how far into the future the model predicts the process outputs (e.g., 24 steps, corresponding to 24 hours).
- Control Horizon (M): Define the number of future control moves to be calculated at each step (e.g., 5 steps). A shorter control horizon reduces computational load.

#### 2.2. Formulate the Optimization Problem:

- The controller will solve this problem at each sampling interval.
- Objective Function: Minimize a weighted sum of squared errors between the predicted outputs and their setpoints, and the magnitude of control moves.
  - J = sum(w\_y \* (y\_pred y\_setpoint)^2) + sum(w\_u \* (delta\_u)^2)
  - w y and w u are tuning weights that balance performance against control effort.
- Constraints: Define operational limits to ensure process safety and feasibility.
  - Feed pump rates (e.g., 0 to 50 mL/hour).
  - Rate of change of feed rates.
  - Predicted metabolite concentrations (e.g., predicted lactate < 5 g/L).</li>

#### 2.3. Controller Tuning and Simulation:



- Use the process model from Phase 1 to create a digital twin of the bioreactor.
- Tune the MPC weights (w\_y, w\_u) in a simulation environment. Test the controller's ability to:
  - Track setpoints for glucose and glutamine.
  - Reject simulated disturbances (e.g., a sudden 10% error in a VCD measurement).
  - Handle model-plant mismatch by introducing intentional errors into the simulation model.

# **Phase 3: Implementation and Validation**

- 3.1. System Integration:
- Deploy the MPC algorithm on a suitable hardware/software platform.
- Establish a reliable communication link between the MPC controller and the bioreactor's low-level control system (DCS/SCADA). Ensure the MPC can read process measurements and write new setpoints for the feed pumps.
- 3.2. Pilot-Scale Implementation:
- Perform an initial run on a small-scale (e.g., 5L) bioreactor.
- Initially, run the MPC in "open-loop" or "shadow mode," where it calculates control actions but does not implement them. Compare its decisions to those of a standard protocol or manual operator.
- Once confidence is established, switch to "closed-loop" control.
- 3.3. Performance Monitoring and Validation:
- Closely monitor the performance of the first closed-loop run.
- Compare the results (final titer, batch consistency, process stability) against historical batches controlled with the previous strategy.
- If necessary, use the data from the first run to refine the process model and re-tune the controller for improved performance in subsequent runs.



#### 3.4. Scale-Up:

- Once the MPC strategy is validated at the small scale, develop a scale-up plan.
- The process model may need to be adjusted to account for scale-dependent effects (e.g., changes in mixing times, gas transfer rates).
- Implement and validate the MPC on the production-scale bioreactor.

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- To cite this document: BenchChem. [Application Notes: Model Predictive Control (MPC) in Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931353#application-of-edmpc-in-vaccine-development]

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